molecular formula C5H3F3N2O3 B12972559 2-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)acetic acid

2-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)acetic acid

Katalognummer: B12972559
Molekulargewicht: 196.08 g/mol
InChI-Schlüssel: GGYSOVUOBNTACU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)acetic acid is a compound that features a trifluoromethyl group attached to an oxadiazole ring, which is further connected to an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)acetic acid typically involves the formation of the oxadiazole ring followed by the introduction of the trifluoromethyl group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a hydrazide with a nitrile oxide can yield the oxadiazole ring. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can be employed to scale up the production while maintaining the quality of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like sodium hydride and alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Wirkmechanismus

The mechanism of action of 2-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The oxadiazole ring can participate in hydrogen bonding and other interactions, further contributing to its activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)acetic acid is unique due to the presence of both the trifluoromethyl group and the oxadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its enhanced stability, lipophilicity, and potential for diverse chemical modifications set it apart from other similar compounds .

Eigenschaften

Molekularformel

C5H3F3N2O3

Molekulargewicht

196.08 g/mol

IUPAC-Name

2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]acetic acid

InChI

InChI=1S/C5H3F3N2O3/c6-5(7,8)4-9-2(10-13-4)1-3(11)12/h1H2,(H,11,12)

InChI-Schlüssel

GGYSOVUOBNTACU-UHFFFAOYSA-N

Kanonische SMILES

C(C1=NOC(=N1)C(F)(F)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.